![molecular formula C8H6FN3 B3303120 7-Fluoroquinoxalin-6-amine CAS No. 920034-10-2](/img/structure/B3303120.png)
7-Fluoroquinoxalin-6-amine
Overview
Description
7-Fluoroquinoxalin-6-amine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and fluorine atoms in its structure. The compound has a molecular formula of C8H6FN3 and a molecular weight of 165.15 g/mol.
Mechanism of Action
The mechanism of action of 7-Fluoroquinoxalin-6-amine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to modulate the activity of ion channels in the brain, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
7-Fluoroquinoxalin-6-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and cyclin-dependent kinase 2. It has also been shown to modulate the activity of ion channels in the brain, which may be responsible for its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-Fluoroquinoxalin-6-amine in lab experiments is its high purity and potency. It is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures.
Future Directions
There are several future directions for research on 7-Fluoroquinoxalin-6-amine. One area of research is the development of new drugs based on this compound for the treatment of cancer. Another area of research is the study of the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 7-Fluoroquinoxalin-6-amine is a unique compound that has a wide range of scientific research applications. Its high purity and potency make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential uses in the development of new drugs.
Scientific Research Applications
7-Fluoroquinoxalin-6-amine has been widely used in scientific research due to its unique properties. It has been used in the development of new drugs, particularly in the field of cancer research. The compound has been shown to exhibit potent anti-cancer activity in various cancer cell lines. It has also been used as a tool in neuroscience research to study the function of specific ion channels in the brain.
properties
IUPAC Name |
7-fluoroquinoxalin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSNXDWTKWAURG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669241 | |
Record name | 7-Fluoroquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinoxalin-6-amine | |
CAS RN |
920034-10-2 | |
Record name | 7-Fluoroquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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